molecular formula C12H23N5O B2843919 3-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2101200-76-2

3-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2843919
CAS No.: 2101200-76-2
M. Wt: 253.35
InChI Key: ACDLIXSBGKLTIZ-UHFFFAOYSA-N
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Description

3-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes an amino group, a dimethylamino propyl chain, an isopropyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(dimethylamino)propylamine with isopropyl isocyanate to form an intermediate, which is then reacted with a pyrazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield primary or secondary amines .

Scientific Research Applications

3-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-propylamine: A related compound with similar structural features but lacking the pyrazole ring.

    N,N-Dimethylpropane-1,3-diamine: Another related compound with a simpler structure.

Uniqueness

3-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups and the presence of the pyrazole ring, which imparts specific chemical and biological properties not found in simpler related compounds .

Properties

IUPAC Name

5-amino-N-[3-(dimethylamino)propyl]-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N5O/c1-9(2)17-10(8-11(13)15-17)12(18)14-6-5-7-16(3)4/h8-9H,5-7H2,1-4H3,(H2,13,15)(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDLIXSBGKLTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)N)C(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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